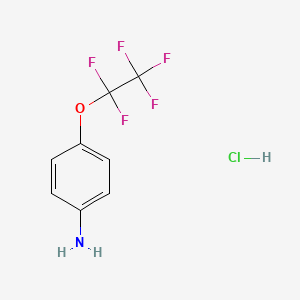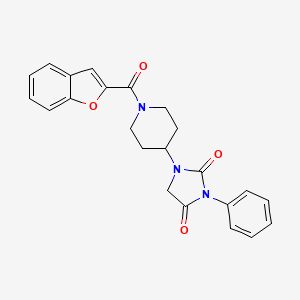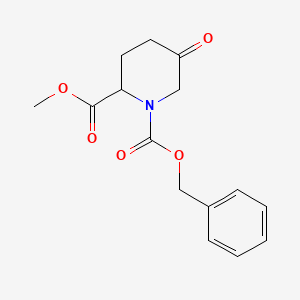
4-(Perfluoroethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Perfluoroethoxy)aniline hydrochloride” is an organofluorine compound. It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . It’s used as a precursor to various potential and real applications .
Synthesis Analysis
The synthesis of anilines, including “4-(Perfluoroethoxy)aniline hydrochloride”, can be achieved through various methods such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method .Molecular Structure Analysis
The molecular structure of “4-(Perfluoroethoxy)aniline hydrochloride” is C8H7ClF5NO, with a molecular weight of 263.592 Da . It’s similar to aniline, which has the formula C6H5NH2 .Chemical Reactions Analysis
The chemical reactions of “4-(Perfluoroethoxy)aniline hydrochloride” could be similar to those of aniline hydrochloride. For instance, aniline hydrochloride can undergo hydrolysis, resulting in an acidic solution .Applications De Recherche Scientifique
Polyaniline and Polypyrrole Comparative Study
A study comparing the preparation of polyaniline and polypyrrole illustrated the differences in their oxidation processes and the resultant conductivity properties. This research highlights the importance of the oxidant-to-monomer ratio and the type of acid used in synthesizing conductive polymers, which could be relevant for applications involving 4-(Perfluoroethoxy)aniline hydrochloride in conductive materials or coatings (Blinova et al., 2007).
Interpolyelectrolyte Complexes with High Ionic Conductivity
Another study focused on the polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to the formation of soluble interpolyelectrolyte complexes. These complexes demonstrated high proton and electrical conductivity, suggesting applications in fuel cells or other electrochemical devices (Boeva & Sergeyev, 2014).
Surface Modification for Membrane Distillation
Research on making ceramic membranes hydrophobic for direct contact membrane distillation (DCMD) applications used perfluorinated silanes for surface treatments. This study's methodology could be adapted for modifying surfaces with 4-(Perfluoroethoxy)aniline hydrochloride to enhance hydrophobicity and thermal stability in separation processes (Hendren et al., 2009).
Synthesis of Polyurethane Cationomers with Anil Groups
The synthesis of polyurethane cationomers incorporating anil groups for the development of fluorescent polymeric films shows the versatility of aniline derivatives in material science. This could provide a foundation for utilizing 4-(Perfluoroethoxy)aniline hydrochloride in creating novel materials with specific optical properties (Buruianǎ et al., 2005).
Corrosion Inhibition by Aniline Derivatives
A study on the corrosion inhibition properties of aniline derivatives on mild steel in acidic solutions indicates potential applications in protecting materials against corrosion. This research could guide the development of corrosion inhibitors using 4-(Perfluoroethoxy)aniline hydrochloride (Daoud et al., 2014).
Propriétés
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6;/h1-4H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWDDCYQVXKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoroethoxy)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)



![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)


![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)
![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)